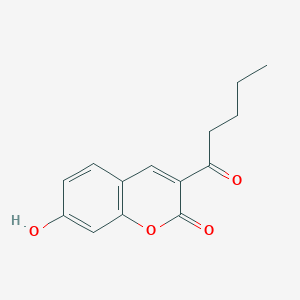

7-hydroxy-3-pentanoyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-pentanoylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-2-3-4-12(16)11-7-9-5-6-10(15)8-13(9)18-14(11)17/h5-8,15H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGFGKVOBTXCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Hydroxy 3 Pentanoyl 2h Chromen 2 One and Its Analogs

Classical Condensation Reactions in Coumarin (B35378) Synthesis

The foundational methods for constructing the coumarin scaffold have long been dominated by several key name reactions. These classical condensations remain pivotal in organic synthesis for their reliability and versatility in creating a wide array of coumarin derivatives.

Pechmann Condensation Strategies for 7-Hydroxycoumarins

The Pechmann condensation is a cornerstone for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. nih.govwikipedia.org For the synthesis of 7-hydroxycoumarins, resorcinol (B1680541) is the standard phenolic starting material due to its activated nature. slideshare.netnih.gov The reaction is typically catalyzed by strong acids such as concentrated sulfuric acid, although solid acid catalysts like Amberlyst-15, zeolites, and Nafion resin/silica nanocomposites have been employed to create more environmentally benign processes. nih.govnih.govjetir.orgresearchgate.net

The general mechanism involves the initial formation of a β-hydroxy ester intermediate, which subsequently undergoes cyclization and dehydration to yield the final coumarin product. slideshare.netresearchgate.net A widely cited example is the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate. slideshare.netjetir.orgyoutube.com

To synthesize the specific target compound, 7-hydroxy-3-pentanoyl-2H-chromen-2-one, via this method, resorcinol would be condensed with a β-ketoester containing the appropriate pentanoyl side chain, such as ethyl 3-oxoheptanoate. The acid catalyst facilitates both the initial transesterification and the subsequent intramolecular cyclization onto the aromatic ring.

Table 1: Comparison of Catalysts in Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conc. H₂SO₄ | - | Room Temp | - | Good | jetir.org |

| Amberlyst-15 | None (Solvent-free) | 100 | 20 min | 97 | nih.gov |

| Nafion resin/silica | Toluene | - | 2 h | 96 | researchgate.net |

| Fe₃O₄@sulfosalicylic acid | None (Solvent-free) | 120 | - | - | nih.gov |

Knoevenagel Condensation Approaches with Salicylaldehyde (B1680747) Derivatives

The Knoevenagel condensation provides an alternative and highly versatile route to C3-substituted coumarins. ic.ac.uknih.govjonuns.com This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base like piperidine (B6355638) or ethylenediammonium diacetate. jst.go.jpresearchgate.netresearchgate.net For coumarin synthesis, a salicylaldehyde derivative (an o-hydroxybenzaldehyde) is used as the aldehyde component. jonuns.comresearchgate.net The reaction proceeds through the formation of a C=C bond, followed by an intramolecular cyclization (lactonization) to form the coumarin ring. jst.go.jpyoutube.com

To prepare this compound, the Knoevenagel condensation would utilize 2,4-dihydroxybenzaldehyde (B120756) as the starting aldehyde. This would be reacted with an active methylene compound carrying the pentanoyl group, such as heptane-2,4-dione (B1265717) (a β-diketone). The base catalyst facilitates the deprotonation of the active methylene compound, initiating the condensation with the aldehyde group, which is then followed by ring closure involving the ortho-hydroxyl group.

This method is particularly advantageous for introducing a variety of substituents at the C3 position by choosing the appropriate active methylene compound. nih.govresearchgate.net

Direct Synthesis Approaches to this compound

Direct synthesis of this compound can be achieved by applying the principles of classical condensation reactions with appropriately chosen starting materials.

Pechmann Condensation Route : This approach involves the acid-catalyzed reaction of resorcinol with ethyl 3-oxoheptanoate. The condensation would follow the standard Pechmann mechanism to directly install the hydroxyl group at C7 and the pentanoyl group at C3, following cyclization and dehydration.

Knoevenagel Condensation Route : This pathway utilizes 2,4-dihydroxybenzaldehyde and heptane-2,4-dione as the key reactants. In the presence of a basic catalyst such as piperidine, the active methylene carbon of the diketone would attack the aldehyde, leading to a condensation product that subsequently cyclizes to form the desired this compound. researchgate.net This method offers a straightforward assembly of the target molecule from readily available precursors.

Advanced Synthetic Techniques for Chromen-2-one Scaffolds

To overcome some limitations of classical methods, such as long reaction times and harsh conditions, advanced techniques have been developed. Microwave-assisted synthesis has emerged as a particularly powerful tool in this regard. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to accelerate a variety of organic reactions, including the synthesis of coumarin scaffolds. ic.ac.uknih.govnih.gov This technique often leads to dramatic reductions in reaction time, increased product yields, and enhanced purity. africanjournalofbiomedicalresearch.comresearchgate.net Many coumarin syntheses, including the Pechmann and Knoevenagel condensations, have been adapted to microwave conditions, often under solvent-free or "green" chemistry protocols. nih.govslideshare.nettandfonline.com

For example, the Knoevenagel condensation of salicylaldehydes with active methylene compounds to produce 3-substituted coumarins can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. ic.ac.ukjonuns.compsu.edu Similarly, the Pechmann condensation of phenols and β-ketoesters over solid acid catalysts is significantly enhanced by microwave energy, allowing for rapid, solvent-free synthesis of 7-hydroxycoumarins. nih.govresearchgate.net These microwave-assisted methods provide a highly efficient and environmentally friendly alternative for the synthesis of this compound and its analogs. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Coumarin Derivatives

| Reaction Type | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Conventional (Reflux) | 4–7 h | - | researchgate.netmdpi.com |

| Knoevenagel Condensation | Microwave | 8–10 min | Good | researchgate.netmdpi.com |

| Click Reaction (Coumarin-triazole) | Conventional | 10–12 h | 68–79 | nih.gov |

| Click Reaction (Coumarin-triazole) | Microwave | 15–20 min | 80–90 | nih.gov |

| Knoevenagel Condensation | Conventional (Ethanol) | - | - | researchgate.net |

| Knoevenagel Condensation | Microwave (Solvent-free) | A few minutes | Good | ic.ac.ukresearchgate.net |

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like coumarins from simple starting materials in a single procedural step. This approach is valued for its atom economy, reduced waste, and simplified purification processes. While a specific one-pot synthesis for this compound is not extensively detailed in the literature, various MCRs have been developed for structurally related coumarins.

For instance, a three-component domino reaction involving 4-hydroxycoumarin (B602359), phenylglyoxal, and an aminocyclopent-2-en-one has been used to create 3-functionalized 4-hydroxycoumarins under catalyst-free and microwave-irradiated conditions. Another approach describes the catalyst-free, one-pot, three-component reaction of salicylaldehydes, ethyl cyanoacetate, and o-aminophenols or o-phenylenediamines to yield 3-heterocyclic coumarins in good yields. Similarly, pyrano[3,2-c]coumarins can be prepared through a one-pot condensation of 4-hydroxycoumarin, an aldehyde, and malononitrile. These methodologies highlight the potential for developing a convergent one-pot synthesis for 3-acyl-7-hydroxycoumarins by selecting appropriate precursors, such as resorcinol (1,3-dihydroxybenzene), a β-keto ester bearing the pentanoyl group, and a suitable cyclizing agent.

A notable example of a one-pot cascade reaction is the synthesis of furo[3,2-c]coumarins, which proceeds through an addition-cyclization-oxidation sequence under mild conditions.

Table 1: Examples of One-Pot Multi-Component Reactions for Coumarin Synthesis

| Product Class | Components | Conditions | Reference |

|---|---|---|---|

| 3-Functionalized 4-hydroxycoumarins | 4-Hydroxycoumarin, Phenylglyoxal, 3-Arylaminocyclopent-2-enone | Catalyst-free, Microwave irradiation | |

| 3-Heterocyclic coumarins | Salicylaldehydes, Ethyl cyanoacetate, o-Aminophenols | Catalyst-free, Refluxing n-butanol | |

| Dihydropyrano[3,2-c]chromenes | 4-Hydroxycoumarin, Aldehyde, Malononitrile | Zr@IL-Fe3O4 MNPs catalyst, Solvent-free |

Catalytic Enhancements in Coumarin Formation

Catalysis plays a crucial role in improving the efficiency, yield, and environmental footprint of coumarin synthesis. The Pechmann reaction, a condensation of a phenol with a β-keto ester, is a cornerstone for producing 7-hydroxycoumarins. Traditionally, this reaction uses strong mineral acids like sulfuric acid. However, modern approaches focus on heterogeneous solid acid catalysts to simplify product recovery and reduce waste.

Solid acid catalysts such as zeolites (e.g., H-beta), clays, and sulfonic acid resins (e.g., Amberlyst-15) have been successfully employed in the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate. Zeolite H-beta and Amberlyst-15, in particular, have demonstrated high yields of around 80-95%. Another effective catalyst is a polyvinylpyrrolidone-supported phosphotungstic acid (PVP-HPW), which offers high yields and easy separation for recycling. Oxalic acid has also been reported as a catalyst for the Pechmann condensation.

Beyond the Pechmann reaction, catalytic methods have been developed to achieve specific substitutions on the coumarin ring. For example, praseodymium(III) triflate (Pr(OTf)₃) has been identified as an effective catalyst for the regioselective synthesis of C3-N-substituted coumarins from coumarins and azides, a transformation that is otherwise challenging. This reaction proceeds without the need for additional ligands or additives.

Table 2: Catalysts Used in the Synthesis of 7-Hydroxycoumarin Analogs

| Reaction Type | Catalyst | Substrates | Product Example | Yield | Reference |

|---|---|---|---|---|---|

| Pechmann | Zeolite H-beta | Resorcinol, Ethyl acetoacetate | 7-Hydroxy-4-methylcoumarin | ~80% | |

| Pechmann | Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 7-Hydroxy-4-methylcoumarin | 95% conversion | |

| Pechmann | PVP-HPW | Resorcinol, Ethyl acetoacetate | 7-Hydroxy-4-methylcoumarin | High |

Derivatization Strategies for this compound and Related Coumarins

The biological and photophysical properties of coumarins can be fine-tuned through chemical modification of the core structure. Derivatization of this compound and its analogs typically targets the C3 position and the C7 hydroxyl group, allowing for the introduction of diverse functionalities.

Introduction of Acyl and Other Functional Groups at the C3 Position

The C3 position of the coumarin nucleus is a key site for introducing structural diversity. While direct modification can be difficult, several synthetic methods allow for the incorporation of acyl and other substituents at this position from the outset. The presence of the 3-pentanoyl group in the target compound is a result of such a C3-acylation strategy, likely through a condensation reaction like the Knoevenagel or Perkin reactions using a pentanoyl-containing precursor.

Further derivatization can be achieved through specialized catalytic systems. A notable method involves a praseodymium(III)-catalyzed reaction between coumarins and azides to introduce C3-N-substituted functionalities regioselectively. This provides a direct route to C3-amino coumarin derivatives, which are valuable pharmaceutical intermediates. While much of the literature on C-acylation focuses on 4-hydroxycoumarins, the principles can be extended. For example, O-acylation of 4-hydroxycoumarin followed by a potassium cyanide-catalyzed rearrangement yields 3-acyl-4-hydroxycoumarins.

Modifications and Substitutions at the C7 Hydroxyl Group

The C7 hydroxyl group is a versatile handle for chemical modification, significantly influencing the molecule's properties such as solubility and biological activity. A common derivatization is etherification through the Williamson ether synthesis. For instance, 7-hydroxycoumarins can be alkylated using various alkyl halides in the presence of a base like potassium carbonate.

Specific examples include the reaction of 7-hydroxy-2H-chromen-2-one with 1,4-dibromobutane (B41627) to yield 7-(4-bromobutoxy)-2H-chromen-2-one, which can be further reacted with imidazoles or other nucleophiles. Similarly, 6-acetyl-7-hydroxy-4-methylcoumarin has been alkylated with dibromobutane to prepare intermediates for pharmacologically active piperazine (B1678402) derivatives. Three-component reactions involving 7-hydroxycoumarins, acetylenic esters, and aldehydes also proceed via the nucleophilic attack of the C7 hydroxyl group. These modifications can alter the molecule's lipophilicity, potentially enhancing its permeation into microorganisms or its interaction with biological targets.

Regioselective Synthesis of Substituted Coumarins

Regioselectivity, the control over the position of chemical modification, is critical in the synthesis of specific coumarin isomers. Different synthetic strategies offer varying degrees of regiocontrol.

Catalytic methods have proven effective in achieving regioselectivity. The Pr(OTf)₃-catalyzed reaction of coumarins with azides, for example, selectively introduces a nitrogen-containing substituent at the C3 position. Another advanced method for achieving regioselectivity is the use of a sequential Claisen rearrangement and tin-hydride mediated radical cyclization to produce coumarin-annulated polycyclic heterocycles.

Regioselectivity can also be controlled by reaction conditions in electrophilic substitution reactions on the coumarin's benzene (B151609) ring. For example, the nitration of 4,

Biological Activities and Pharmacological Investigations of 7 Hydroxy 3 Pentanoyl 2h Chromen 2 One Derivatives

Enzyme Inhibition Studies

The structural framework of 7-hydroxycoumarin derivatives makes them ideal candidates for interacting with various biological enzymes. Research has focused on their potential to modulate the activity of enzymes implicated in a range of physiological and pathophysiological processes.

Dipeptidyl peptidase III (DPP III) is a zinc-dependent exopeptidase whose physiological role is still under investigation, but it is implicated in processes such as pain modulation and blood pressure regulation. nih.govnih.gov The need for new inhibitors is underscored by its involvement in these pathways. nih.govnih.gov In a study screening forty different coumarin (B35378) derivatives for their inhibitory activity against human DPP III (hDPP III), twenty-six compounds showed activity at a concentration of 10 µM. nih.govnih.govresearchgate.net

Among the tested compounds, a close structural analog of 7-hydroxy-3-pentanoyl-2H-chromen-2-one, namely 3-benzoyl-7-hydroxy-2H-chromen-2-one , emerged as the most potent inhibitor. nih.govmdpi.com This compound demonstrated a significant inhibitory effect on hDPP III, highlighting the importance of the 7-hydroxycoumarin scaffold. nih.govresearchgate.net The presence of a hydroxyl group at the C7 position was found to be crucial for the inhibitory potential. nih.govresearchgate.net Molecular modeling studies suggest that the 7-OH group plays a key role in the binding mechanism and stabilization of the compound within the inter-domain cleft of the enzyme. nih.govnih.gov

Table 1: Inhibition of Human Dipeptidyl Peptidase III (hDPP III) by a 7-Hydroxycoumarin Derivative

| Compound Name | Concentration | % Inhibition | IC₅₀ Value |

|---|---|---|---|

| 3-benzoyl-7-hydroxy-2H-chromen-2-one | 10 µM | 100% | 1.10 µM |

Data sourced from studies on coumarin derivatives' inhibitory effects. nih.govresearchgate.netmdpi.com

Beyond DPP III, derivatives of 7-hydroxycoumarin have been investigated as inhibitors of several other enzymes.

α-Glucosidase: Certain 3-arylcoumarin derivatives have shown potential as anti-diabetic agents through the inhibition of α-glucosidase. nih.govresearchgate.net This enzyme is involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels.

Cholinesterases: In the context of Alzheimer's disease research, 3-arylcoumarins have been evaluated for their ability to inhibit cholinesterases (AChE and BuChE). nih.gov Some derivatives displayed significant inhibitory activity, suggesting their potential as multi-target agents for neurodegenerative diseases. nih.gov

Carbonic Anhydrase-II: Studies on 4-hydroxycoumarin (B602359) derivatives have identified compounds with inhibitory activity against carbonic anhydrase-II. scielo.br For instance, (Z)-3-(4-Nitrobenzylidene)-6-nitro-3H-chromene-2,4-dione was found to be an inhibitor of this enzyme. scielo.br

Dipeptidyl Peptidase-IV (DPP-IV): Coumarin derivatives have also been designed and synthesized as potential DPP-IV inhibitors for the treatment of Type 2 diabetes. arabjchem.orgmdpi.com Docking studies have shown that these compounds can bind effectively to the enzyme's active site. arabjchem.org

Antimicrobial Efficacy Assessments

Coumarin and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. mdpi.comnih.gov Their mechanism of action can involve damaging the microbial cell membrane. nih.gov

Numerous studies have confirmed the efficacy of 7-hydroxycoumarin derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. jocpr.comresearchgate.net The antibacterial potency is highly dependent on the specific substitutions on the coumarin ring. For example, a study synthesized various 2H-chromen-2-one derivatives and tested their activity, showing that certain compounds had stronger antibacterial effects than the standard antibiotic cephalexin (B21000) against S. aureus. asianpubs.org Another investigation revealed that derivatives of 4,7-dihydroxy-chromen-2-one also exhibit bacteriostatic and bactericidal activity against these strains. jocpr.com The introduction of a CF₃ group into the coumarin structure has been shown to enhance antibacterial activity. nih.gov

Table 2: Antibacterial Activity of Selected Coumarin Derivatives Against Gram-Positive Bacteria

| Compound Name | Bacterial Strain | Activity/Inhibition Zone (mm) at 5 mg/mL |

|---|---|---|

| N-(7-Butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphtalen-1-il-benzamide | Staphylococcus aureus | 12 mm |

| N-(7-Butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphtalen-1-il-benzamide | Bacillus cereus | 14 mm |

| 3-Iminomethyl-4,7-bis–(4-methoxy-phenylamino)–chromen-2-one | Staphylococcus aureus | 14 mm |

| 3-Iminomethyl-4,7-bis–(4-methoxy-phenylamino)–chromen-2-one | Bacillus cereus | 13 mm |

Data compiled from studies evaluating synthesized 2H-chromen-2-one derivatives. asianpubs.orgjocpr.com

The antibacterial spectrum of coumarin derivatives extends to Gram-negative bacteria, with Escherichia coli being a commonly tested organism. jocpr.comresearchgate.net Research has shown that synthesized derivatives can exhibit significant inhibition zones against E. coli. asianpubs.org For instance, the compound N-(7-Butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphtalen-1-il-benzamide, at a concentration of 5 mg/mL, showed antibacterial activity almost equivalent to the standard antibiotic cephalexin. asianpubs.org Similarly, derivatives synthesized from 4,7-dihydroxy-chromen-2-one were also effective against E. coli. jocpr.com

Table 3: Antibacterial Activity of Selected Coumarin Derivatives Against a Gram-Negative Bacterium

| Compound Name | Bacterial Strain | Activity/Inhibition Zone (mm) at 5 mg/mL |

|---|---|---|

| N-(7-Butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphtalen-1-il-benzamide | Escherichia coli | 13 mm |

| 3-Iminomethyl-4,7-bis–(4-methoxy-phenylamino)–chromen-2-one | Escherichia coli | 12 mm |

Data from studies on the antibacterial effects of novel coumarin derivatives. asianpubs.orgjocpr.com

Coumarins are a promising class of compounds in the search for new antifungal agents, particularly against pathogenic yeasts like Candida albicans. nih.govnih.gov This fungus is a major cause of invasive candidiasis, and the emergence of drug resistance necessitates the development of novel therapeutics. nih.govresearchgate.net

Studies have shown that coumarin itself can inhibit the growth of C. albicans and induce apoptosis, a form of programmed cell death. frontiersin.org This process involves DNA fragmentation and nuclear condensation in the fungal cells. frontiersin.org Furthermore, specific derivatives of 7-hydroxycoumarin have demonstrated enhanced antifungal activity. In one study, novel 8-substituted-7-hydroxy coumarin derivatives were synthesized, and two compounds, 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide and 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acryl amide , showed greater in vitro activity against Candida albicans than the standard drug fluconazole. researchgate.net

Table 4: Antifungal Activity of Selected Coumarin Derivatives Against Candida albicans

| Compound Name | Activity Compared to Standard (Fluconazole) |

|---|---|

| 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide | Enhanced activity |

| 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acryl amide | Enhanced activity |

| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one | Significant activity |

| 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one | Significant activity |

Data sourced from research on the synthesis and bio-evaluation of novel coumarin derivatives. nih.govresearchgate.net

Antioxidant Activity Evaluations

Derivatives of the coumarin nucleus are recognized for their antioxidant potential, which is largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups. nih.gov These compounds can exert their effects by scavenging free radicals and chelating metal ions. mdpi.com

Free Radical Scavenging Assays (e.g., DPPH, Nitric Oxide, Hydrogen Peroxide)

The antioxidant capacity of coumarin derivatives is frequently evaluated using various in vitro assays that measure their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: This assay is widely used to determine the hydrogen-donating ability of antioxidants. Studies on various hydroxycoumarin derivatives show that their scavenging activity is highly dependent on their substitution pattern. For instance, 7,8-dihydroxy derivatives have been found to be particularly potent scavengers. mdpi.com In one study, two synthesized coumarin derivatives, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, demonstrated significant DPPH radical scavenging activity. mdpi.com Similarly, a series of 3-acylhydrazono-4-hydroxycoumarins were also effective at scavenging DPPH radicals. nih.gov

Nitric Oxide (NO) Radical Scavenging: Overproduction of nitric oxide is associated with various inflammatory conditions. The ability of coumarin derivatives to scavenge NO has been demonstrated. The aforementioned N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide were both effective in neutralizing nitric oxide radicals in vitro. mdpi.com

Hydrogen Peroxide (H₂O₂) Scavenging: Hydrogen peroxide is a major contributor to oxidative stress. Research shows that the placement of a hydroxyl group on the coumarin ring significantly influences its H₂O₂ scavenging ability. Adding a hydroxyl group at the C-7 position has been shown to improve peroxide scavenging more than threefold compared to the unsubstituted coumarin. mdpi.com

Comparative Analysis with Standard Antioxidants

To gauge the efficacy of these derivatives, their antioxidant activity is often compared against well-established standard compounds.

In multiple studies, the free radical scavenging potential of novel coumarin derivatives has been shown to be comparable to that of standard antioxidants like ascorbic acid (Vitamin C) and Trolox. mdpi.commdpi.com For example, certain coumarin–thiosemicarbazones bearing a catecholic motif demonstrated superior DPPH and ABTS radical scavenging activity compared to both ascorbic acid and Trolox. mdpi.com Similarly, hydroxylated 3-hydroxycoumarins with hydroxyl groups at the C-6 and C-7 positions exhibited antioxidant potencies comparable to quercetin (B1663063) and vitamin C. nih.govresearchgate.net

| Compound Type | Assay | Activity Relative to Standard | Standard Antioxidant |

|---|---|---|---|

| 7,8-Dihydroxycoumarin Derivatives | DPPH Scavenging | Equal or Higher | Trolox |

| Coumarin–thiosemicarbazones | DPPH & ABTS Scavenging | Higher | Ascorbic Acid, Trolox |

| 6,7-Dihydroxy-3-hydroxycoumarins | Multiple Radical Scavenging | Comparable | Quercetin, Vitamin C |

| Substituted 2-(2-oxo-2H-chromen-4-yloxy)acetamides | DPPH, NO, H₂O₂ Scavenging | Strong Activity (Comparable) | Ascorbic Acid |

Antitumor and Cytotoxic Effects

Coumarins, including 7-hydroxycoumarin analogs, have been a focus of cancer research due to their ability to inhibit the proliferation of malignant cells and induce cell death. nih.govnih.gov

In Vitro Cytotoxicity Screening Against Human Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

Derivatives of 7-hydroxycoumarin have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The substitution at the C-3 position of the coumarin ring appears to be a critical determinant of this activity.

For example, studies on ethyl 7-hydroxycoumarin-3-carboxylate derivatives showed potent cytotoxicity against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range. researchgate.net Another study synthesized N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide and ethyl 7-hydroxycoumarin-3-yl ester and reported their potent cytotoxic activity against MCF-7, HEPG-2, HCT, and PC-3 cell lines. journalajbgmb.com The carboxamide derivative was found to be more effective, suggesting that modifications at the C-3 position can enhance the antitumor effect. journalajbgmb.com

| Compound Derivative | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Ethyl 7-{[4-(decyloxy)benzoyl]oxy}-2-oxo-2H-chromene-3-carboxylate | MCF-7 (Breast) | 0.040 |

| HCT-116 (Colon) | 0.085 | |

| HepG-2 (Liver) | 0.058 | |

| Ethyl 7-{[4-(dodecyloxy)benzoyl]oxy}-2-oxo-2H-chromene-3-carboxylate | MCF-7 (Breast) | 0.117 |

| HCT-116 (Colon) | 0.119 | |

| HepG-2 (Liver) | 0.131 |

Data sourced from a study on ethyl 7-hydroxycoumarin-3-carboxylate derivatives. researchgate.net

Mechanisms of Antitumor Action, Including Apoptosis Induction

The antitumor activity of 7-hydroxycoumarin derivatives is often mediated through the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.

Research has shown that 7-hydroxycoumarin and its analogs can trigger apoptosis in various cancer cell lines, including lung and cisplatin-resistant ovarian cancer cells. nih.govajol.info The process is often characterized by distinct morphological changes in the cells and DNA fragmentation. researchgate.net

The primary mechanisms include:

Cell Cycle Arrest: These compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific phases. Studies have observed that 7-hydroxycoumarin can induce cell cycle arrest in the G1 phase in lung carcinoma cells and at the G2/M phase in cisplatin-resistant ovarian cancer cells. nih.govajol.info

Caspase Activation: The induction of apoptosis is frequently linked to the activation of the caspase signaling pathway. Caspases are a family of proteases that execute the apoptotic process. 7-hydroxycoumarin has been shown to induce apoptosis in ovarian cancer cells through a caspase-linked pathway. ajol.info Dihydroxylated coumarins have also been linked to the generation of reactive oxygen species, which can play a critical role in triggering apoptosis in leukemic cells. researchgate.net

Neuropharmacological Activity Profiling

Beyond their antioxidant and anticancer properties, certain coumarin derivatives have been investigated for their effects on the central nervous system (CNS). The coumarin scaffold is considered privileged for developing agents with potential neuroprotective and other neurological activities. mdpi.com

Specifically, derivatives of 5- and 7-hydroxycoumarin have been designed and synthesized to target serotonin (B10506) receptors, which are crucial in regulating mood, anxiety, and other neurological functions. A comprehensive study synthesized a series of 7-hydroxycoumarin derivatives bearing a piperazine (B1678402) moiety and evaluated their binding affinity for 5-HT₁A and 5-HT₂A serotonin receptors. mdpi.com Several of these compounds were identified as antagonists of the 5-HT₁A receptor. This line of research indicates that the 7-hydroxycoumarin scaffold is a viable starting point for developing novel ligands that can modulate serotonergic neurotransmission, suggesting potential applications in treating CNS disorders. mdpi.com

Modulation of Opioid Receptors (e.g., Mu-Opioid Receptor Agonism)

Research into the modulation of opioid receptors by coumarin derivatives has explored their potential as novel therapeutic agents. While direct studies on this compound are not extensively detailed in the provided materials, the broader class of coumarins and related structures have been investigated for their opioid receptor activity. For instance, the dynorphin/κ-opioid receptor system is recognized for its role in stress, anxiety, and reward-seeking behaviors, leading to interest in selective κ-opioid receptor antagonists. nih.gov

In the quest for such antagonists, structure-activity relationship (SAR) studies have identified potent molecules. For example, analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) have been synthesized and evaluated. nih.gov Two notable analogues, 8a and 8e, demonstrated high potency with Ke values of 0.03 nM at the κ-opioid receptor and exhibited significant selectivity for the κ receptor over the μ receptor (100-fold or greater). nih.gov The N-methyl compound 8c also showed high selectivity for the κ-opioid receptor relative to the μ and δ receptors. nih.gov

Another area of research focuses on alkaloids with opioid receptor activity, such as 7-hydroxymitragynine (B600473) (7-OH), an active metabolite of mitragynine (B136389) from the kratom plant. nih.gov 7-OH has a high affinity for mu-opioid receptors and functions as a full mu-opioid agonist. nih.govfda.gov Studies show it is a partial agonist at the μ-opioid receptor and a competitive antagonist at the δ- and κ-opioid receptors. wikipedia.org Its binding affinity at the μ-opioid receptor (MOR) is significantly higher than that of mitragynine. nih.gov Preclinical data indicate that 7-OH demonstrates greater potency than morphine in producing antinociception and respiratory depression. fda.govnih.gov

| Compound | Receptor | Activity | Value | Selectivity |

|---|---|---|---|---|

| Analogue 8a | κ-opioid | Antagonist (Ke) | 0.03 nM | >100-fold vs. μ |

| Analogue 8e | κ-opioid | Antagonist (Ke) | 0.03 nM | >100-fold vs. μ |

| Analogue 8c | κ-opioid | Antagonist (Ke) | 0.16 nM | 1313-fold vs. μ; 3070-fold vs. δ |

| 7-hydroxymitragynine | μ-opioid | Partial Agonist (Ki) | 77.9 nM | 2.8-fold vs. κ; 3.1-fold vs. δ |

Affinity and Antagonism at Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

Derivatives of 7-hydroxycoumarin have been a significant focus of research for their potential to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are important targets in the treatment of neuropsychiatric disorders. nih.gov

A series of 7-hydroxycoumarin derivatives featuring a piperazine moiety have been synthesized and evaluated for their binding affinities. researchgate.netmdpi.com The length of the linker between the coumarin core and the piperazine group, as well as substituents on both rings, significantly influences receptor affinity and functional activity. researchgate.netsemanticscholar.org For instance, derivatives with a five-carbon linker generally showed higher activity at the 5-HT1A receptor compared to those with a two-carbon linker. semanticscholar.org

One study synthesized fifteen new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin. researchgate.net Among these, 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (compound 4) and 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (compound 7) displayed excellent affinity for the 5-HT1A receptor, with Ki values of 0.78 nM and 0.57 nM, respectively. researchgate.net

In another study, a series of 2- and 3-methoxyphenylpiperazine derivatives linked to various substituted coumarins via a 2-hydroxypropoxy linker were synthesized. nih.gov Several of these compounds demonstrated high affinity for the 5-HT1A receptor, with Ki values in the nanomolar range. nih.gov Specifically, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (compound 11) was identified as a potent 5-HT1A antagonist with an IC50 of 43 nM. nih.govresearchgate.net This compound features a methoxy (B1213986) group in the ortho position of the phenyl ring, a methyl group at C-4, and an acetyl group at C-8 of the coumarin core. nih.gov

The affinity for the 5-HT2A receptor has also been investigated. Generally, the affinity of these coumarin derivatives for the 5-HT2A receptor is lower than for the 5-HT1A receptor. semanticscholar.orgresearchgate.net However, certain structural features can enhance 5-HT2A binding. For example, derivatives of 8-acetyl-7-hydroxy-4-methylchromen-2-one with a five-carbon linker were found to be the most promising for 5-HT2A receptor affinity. mdpi.com

| Compound Name | Receptor | Affinity (Ki) | Functional Activity (IC50) |

|---|---|---|---|

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 nM | N/A |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 nM | N/A |

| 7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT1A | 87 nM | N/A |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT1A | 96 nM | 43 nM (Antagonist) |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT2A | 90 nM | N/A |

Interference with Efflux Mechanisms and Multidrug Resistance

P-glycoprotein (P-gp) Modulation

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing significantly to multidrug resistance (MDR) in cancer by expelling chemotherapeutic agents from cells. nih.govmdpi.com The modulation of P-gp activity is a key strategy to overcome MDR. clinpgx.org Flavonoids and their derivatives, including chromones (a class to which coumarins are related), have been investigated for their ability to modulate P-gp. nih.gov

Studies have shown that certain flavonoid derivatives can inhibit P-gp activity, thereby increasing the intracellular accumulation of P-gp substrates like rhodamine-123 and potentiating the cytotoxicity of anticancer drugs such as daunorubicin (B1662515) in resistant cell lines. nih.gov For example, the compound 5-hydroxy-2-(4-methylpiperazin-1-ylcarbonyl)chromone was identified as a powerful P-gp reversal agent, proving to be more potent than the reference molecule cyclosporin (B1163) A. nih.gov The mechanism of action for many of these herbal constituents involves direct interaction with the ATP-binding site or the substrate-binding site of P-gp. clinpgx.org

In the search for dual inhibitors, new derivatives have been synthesized that target both P-gp and human carbonic anhydrase XII (hCA XII), another protein implicated in MDR. nih.gov This dual-inhibition approach is considered a promising strategy to revert MDR in resistant tumors that overexpress both proteins. nih.gov While specific data on this compound is limited, the general class of coumarins and chromones shows potential for P-gp modulation, suggesting that derivatives of this compound could be viable candidates for further investigation as MDR reversal agents.

Multidrug Resistance-Associated Protein 1 (MRP1) Interaction

Multidrug Resistance-Associated Protein 1 (MRP1) is another member of the ABC transporter family that contributes to MDR in cancer cells. Investigating the interaction of novel compounds with MRP1 is crucial to understanding their potential as broad-spectrum MDR modulators.

In a study evaluating various flavonoid derivatives for their ability to reverse P-gp-mediated MDR, the most active compound, 5-hydroxy-2-(4-methylpiperazin-1-ylcarbonyl)chromone, was also tested for its effect on MRP transport. nih.gov The results indicated that this particular compound had no effect on MRP transport, suggesting its inhibitory action was specific to P-gp. nih.gov This highlights the potential for developing selective P-gp inhibitors within the broader class of chromone (B188151) derivatives, which could minimize off-target effects. Further research is necessary to determine if derivatives of this compound interact with MRP1 or if they also exhibit selectivity for P-gp.

Other Significant Biological Activities

Anti-inflammatory Effects

Coumarins, a class of natural benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including significant anti-inflammatory properties. aimspress.combenthamscience.com The anti-inflammatory action of coumarins is attributed to several mechanisms, such as the ability to reduce tissue edema and inflammation. benthamscience.comnih.gov

Specifically, coumarin and its 7-hydroxy derivative have been shown to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation. benthamscience.comnih.gov This inhibition involves interference with fatty acid hydroperoxy intermediates. benthamscience.com Furthermore, natural coumarin derivatives like daphnetin (B354214) (7,8-dihydroxychromen-2-one) have been found to suppress the activation of macrophages and the production of proinflammatory cytokines by down-regulating NF-κB-dependent signaling pathways. aimspress.com

The antioxidant properties of coumarins also contribute to their anti-inflammatory effects. By scavenging reactive oxygen species (ROS), they can mitigate processes involving free radical-mediated injury. benthamscience.com The addition of a hydroxyl group at the 7-position of the coumarin scaffold has been demonstrated to significantly improve peroxide scavenging activity. nih.gov A derivative, 7-hydroxy-8-(2-propenyl)-2H-chromen-2-one, has been noted for its potential anti-inflammatory benefits, which are linked to its antioxidant capabilities and its ability to interact with biological pathways related to inflammation. ontosight.ai

Urease Inhibitory Activity

Urease, a nickel-containing metalloenzyme, plays a crucial role in the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to diseases such as peptic ulcers and gastritis. Consequently, the inhibition of urease is a key therapeutic strategy for managing these conditions. While the coumarin scaffold is recognized for its potential as a source of urease inhibitors, specific research on the urease inhibitory activity of this compound is not available in the current scientific literature.

Investigations into various other coumarin derivatives have, however, demonstrated a range of urease inhibitory potentials. For instance, a study on a series of N-(R-phenyl)-3-carboxamide-coumarin derivatives showed inhibitory percentages against Canavalia ensiformis urease ranging from 42% to 65%. scielo.br This indicates that the coumarin nucleus can serve as a valuable pharmacophore for the design of urease inhibitors. The structure-activity relationship of these derivatives suggested that the nature and position of substituents on the phenyl ring influence the inhibitory activity. scielo.br

Another study focusing on different coumarin derivatives identified compounds with strong inhibitory action against urease, with IC50 values in the micromolar range. These findings further underscore the potential of the coumarin framework in the development of potent urease inhibitors. The mechanism of inhibition for some coumarin derivatives is thought to involve interaction with the cysteine residue in the active site of the urease enzyme, thereby blocking the access of the urea substrate. scielo.br

Given the established urease inhibitory activity within the coumarin class of compounds, it is plausible that this compound and its derivatives could also exhibit such properties. The presence of the hydroxyl group at the 7-position and the pentanoyl group at the 3-position could influence the electronic and steric features of the molecule, potentially enabling interaction with the urease active site. However, without direct experimental evidence, this remains a hypothesis. Further research, including in vitro enzymatic assays and molecular docking studies, would be necessary to elucidate the specific urease inhibitory activity and mechanism of action of this compound.

Molecular Mechanisms of Action and Target Interactions

Ligand-Target Binding Interactions

The interaction between a ligand, such as 7-hydroxy-3-pentanoyl-2H-chromen-2-one, and its biological target is a highly specific process governed by a variety of non-covalent forces. These interactions are fundamental to the biological activity of the compound.

Elucidation of Hydrogen Bonding Networks in Binding Pockets

Hydrogen bonds are critical for the specificity and affinity of ligand-target interactions. In the case of 7-hydroxycoumarin derivatives, the 7-hydroxyl group is a key player in forming these bonds. Studies on analogous compounds have shown that this hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form robust connections with amino acid residues within the binding pocket of a target protein. For instance, in related coumarins, the 7-hydroxyl group has been observed to form critical hydrogen bonds with residues such as glutamate. It is plausible that the 7-hydroxyl group of this compound would engage in similar interactions, anchoring the molecule within the active site. The carbonyl group of the pentanoyl substituent at the 3-position could also participate in hydrogen bonding, further stabilizing the ligand-target complex.

Critical Role of the 7-Hydroxyl Group and Other Key Substituents

The 7-hydroxyl group is a recurring motif in many biologically active coumarins and its importance cannot be overstated. Beyond its role in hydrogen bonding, its position on the aromatic ring influences the electronic properties of the entire molecule, which can in turn affect its binding affinity and reactivity. mdpi.com The pentanoyl substituent at the 3-position is also critical. Its size, shape, and flexibility can influence how the molecule orients itself within the binding site to achieve an optimal fit. The combination of the hydrophilic 7-hydroxyl group and the more hydrophobic 3-pentanoyl group creates an amphipathic character that can be advantageous for interacting with binding sites that have both polar and non-polar regions.

Computational Modeling and Simulation Approaches

In the absence of experimental data for this compound, computational methods such as molecular docking and molecular dynamics simulations provide invaluable insights into its potential molecular interactions. nrfhh.com

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For a compound like this compound, docking simulations could be performed against various known biological targets of coumarin (B35378) derivatives. These simulations would likely predict that the 7-hydroxyl group forms key hydrogen bonds with polar residues in the active site, while the coumarin ring and the pentanoyl chain settle into hydrophobic pockets. The results of such simulations are typically ranked based on a scoring function that estimates the binding affinity.

Table 1: Predicted Interactions from Molecular Docking of a Representative 7-Hydroxycoumarin

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Glutamic Acid | Hydrogen Bond | 2.8 |

| Phenylalanine | π-π Stacking | 4.5 |

| Isoleucine | Hydrophobic | 3.9 |

| Serine | Hydrogen Bond | 3.1 |

This data is illustrative and based on docking studies of similar coumarin compounds.

Molecular Dynamics (MD) Simulations for Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-target complex over time. plos.orgnih.gov An MD simulation would model the movements and interactions of the atoms of the protein and the ligand in a simulated physiological environment. By analyzing the trajectory of the simulation, researchers can assess the stability of the key interactions identified in the docking study. For this compound, an MD simulation would likely show that the hydrogen bonds involving the 7-hydroxyl group are maintained throughout the simulation, and that the hydrophobic interactions of the pentanoyl chain remain stable, indicating a persistent and favorable binding mode.

Table 2: Analysis of a Hypothetical Molecular Dynamics Simulation

| Simulation Metric | Value | Interpretation |

| RMSD of Ligand | < 2.0 Å | Stable binding of the ligand in the pocket |

| Number of H-Bonds | 2-3 | Consistent hydrogen bonding interactions |

| Solvent Accessible Surface Area | Decreased | Ligand is well-buried in the binding site |

This table represents typical outputs and interpretations from MD simulations of small molecule-protein complexes.

Identification of Specific Molecular Pathways and Cellular Effects

Following a thorough review of scientific literature and chemical databases, it has been determined that there is currently no specific published research detailing the molecular mechanisms of action or the direct cellular effects of the compound This compound .

While extensive research exists on the broader class of coumarins, and more specifically on derivatives of 7-hydroxycoumarin (also known as umbelliferone), the unique biological activities conferred by the 3-pentanoyl substituent have not been specifically investigated or reported. Scientific inquiry into this particular molecule is required to elucidate its interactions with molecular pathways and its effects on cellular functions.

Studies on structurally related compounds, such as other 3-acyl and 7-hydroxy coumarin derivatives, have revealed a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects. These activities are generally attributed to the ability of the coumarin scaffold to interact with various enzymes and cellular signaling pathways. However, it is not scientifically accurate to extrapolate these findings to This compound without direct experimental evidence. The nature and position of substituents on the coumarin ring are known to significantly influence the compound's pharmacological profile.

Therefore, data tables and detailed research findings regarding the specific molecular pathways and cellular effects of This compound are not available at this time. Future research is necessary to identify its molecular targets, understand its mechanism of action, and characterize its impact on cellular processes.

Preclinical Pharmacological Development and Therapeutic Perspectives

In Vitro Efficacy and Potency Profiling in Mechanistic Assays

No specific data from in vitro mechanistic assays for 7-hydroxy-3-pentanoyl-2H-chromen-2-one could be located.

Assessment in Relevant In Vivo Pharmacological Models

There is no available information on the assessment of this compound in any in vivo pharmacological models.

Identification of this compound as a Promising Therapeutic Candidate

Without supporting in vitro and in vivo data, this compound has not been identified as a promising therapeutic candidate in the reviewed literature.

Future Directions and Challenges in Drug Discovery

The future of drug discovery for this compound would first necessitate its synthesis and subsequent comprehensive screening to identify any significant biological activity. Should any promising activity be discovered, the challenges would then involve establishing a clear mechanism of action, evaluating its safety profile, and optimizing its structure to enhance therapeutic efficacy and minimize potential toxicity.

Advanced Analytical Characterization and Spectroscopic Analysis of 7 Hydroxy 3 Pentanoyl 2h Chromen 2 One and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum for 7-hydroxy-3-pentanoyl-2H-chromen-2-one is expected to show distinct signals corresponding to each unique proton in the molecule. Based on data from related 7-hydroxycoumarin derivatives, the aromatic protons on the coumarin (B35378) ring typically appear in the downfield region (δ 6.0-8.0 ppm). The single proton at the C4 position is highly deshielded and would likely appear as a singlet around δ 8.3-8.5 ppm. The protons at C5, C6, and C8 of the coumarin core would exhibit characteristic coupling patterns. The phenolic hydroxyl proton (-OH) at C7 would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The pentanoyl side chain would present a clear set of signals in the upfield region. The methylene (B1212753) group adjacent to the carbonyl (α-CH₂) is expected to be a triplet around δ 2.9-3.1 ppm. The subsequent methylene groups (β-CH₂ and γ-CH₂) would appear as multiplets (a sextet and a hextet, respectively) further upfield, and the terminal methyl group (δ-CH₃) would be a triplet around δ 0.9-1.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, two carbonyl carbons are expected: the lactone carbonyl (C2) around δ 161 ppm and the ketone carbonyl of the pentanoyl group around δ 195-200 ppm. The aromatic and vinyl carbons of the coumarin nucleus would resonate in the δ 100-160 ppm range. The carbons of the aliphatic pentanoyl chain would appear in the upfield region (δ 10-45 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data of analogous 3-acyl-7-hydroxycoumarins.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C2 | - | ~161 |

| C3 | - | ~120 |

| C4 | ~8.4 (s) | ~148 |

| C4a | - | ~112 |

| C5 | ~7.5 (d) | ~129 |

| C6 | ~6.8 (dd) | ~113 |

| C7 | - | ~162 |

| C8 | ~6.9 (d) | ~102 |

| C8a | - | ~155 |

| 7-OH | ~10.5 (br s) | - |

| C=O (pentanoyl) | - | ~198 |

| α-CH₂ | ~3.0 (t) | ~40 |

| β-CH₂ | ~1.7 (sext) | ~26 |

| γ-CH₂ | ~1.4 (sext) | ~22 |

| δ-CH₃ | ~0.9 (t) | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display several characteristic absorption bands. A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Two distinct carbonyl (C=O) stretching bands would be prominent: one for the α,β-unsaturated lactone of the coumarin ring, typically around 1720-1740 cm⁻¹, and another for the ketone of the pentanoyl group, expected near 1680-1700 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the pentanoyl chain would be observed just below 3000 cm⁻¹. researchgate.net

Table 2: Expected Characteristic FTIR Absorption Bands for this compound Values are based on typical ranges for the indicated functional groups in similar molecular environments.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H stretch | 3200-3400 (broad) |

| Aliphatic C-H | C-H stretch | 2850-2960 |

| Lactone C=O | C=O stretch | 1720-1740 |

| Ketone C=O | C=O stretch | 1680-1700 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| C-O | C-O stretch | 1000-1300 |

Mass Spectrometry (MS, ESI-MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

For this compound (C₁₄H₁₄O₄), the expected exact mass is 246.0892 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

In Electrospray Ionization (ESI) MS, the compound would typically be observed as a protonated molecule [M+H]⁺ at m/z 247.0965 or a deprotonated molecule [M-H]⁻ at m/z 245.0819. The fragmentation pattern in tandem MS (MS/MS) provides structural information. A characteristic fragmentation pathway for coumarins is the loss of carbon monoxide (CO, 28 Da) from the pyrone ring. benthamopen.com For the [M+H]⁺ ion of this compound, fragmentation would also likely involve cleavage of the pentanoyl side chain, such as the loss of a butyl radical (•C₄H₉) to yield an acylium ion, or an alpha-cleavage.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated systems. Coumarin derivatives are known for their strong UV absorption and fluorescence properties. acs.org 7-hydroxycoumarins typically exhibit two main absorption bands. researchgate.net For this compound, one band would be expected around 250-290 nm and a second, stronger absorption band at longer wavelengths, typically between 320-380 nm, corresponding to the π→π* transitions within the conjugated benzopyrone system. researchgate.netscispace.com The exact position of the absorption maximum (λ_max) is sensitive to the solvent and the pH, as deprotonation of the 7-hydroxy group to a phenolate ion extends the conjugation, causing a bathochromic (red) shift to longer wavelengths. acs.org

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions

While spectroscopic methods provide confirmation of the molecular structure and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

Crystal Structure Determination and Refinement

To perform X-ray crystallography, a suitable single crystal of this compound would first need to be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector. mdpi.com

The positions and intensities of these spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The process involves solving the "phase problem" to generate an initial electron density map, from which a molecular model is built. This model is then refined against the experimental data to achieve the best possible fit, resulting in a detailed three-dimensional structure. mdpi.com

Although a crystal structure for this compound has not been reported in the searched literature, analysis of related coumarin structures reveals common features. The coumarin core is typically planar or nearly planar. In the solid state, the 7-hydroxy group would be expected to participate in strong intermolecular hydrogen bonding, potentially forming chains or dimeric structures with neighboring molecules, which significantly influences the crystal packing. The pentanoyl side chain would likely adopt a low-energy, extended conformation.

Analysis of Hydrogen Bonding and Pi-Pi Stacking Interactions

The supramolecular architecture of this compound in the solid state is significantly influenced by non-covalent interactions, primarily hydrogen bonding and π-π stacking. The presence of a hydroxyl (-OH) group at the 7-position and carbonyl (C=O) groups in both the pyrone ring and the pentanoyl substituent provides sites for strong hydrogen bonding.

Intermolecular O-H···O hydrogen bonds are expected to be a dominant feature, linking molecules into chains or more complex networks. nih.gov This is a common characteristic observed in the crystal structures of related 7-hydroxycoumarin derivatives. nih.gov The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the pyrone or the pentanoyl group can act as an acceptor. These interactions play a crucial role in the stabilization of the crystal lattice.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound with high accuracy and precision. Reversed-phase HPLC is typically the method of choice for coumarin derivatives.

A standard HPLC analysis would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase commonly consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a small amount of acid (like formic or acetic acid) to ensure sharp peak shapes. researchgate.netresearchgate.net Detection is most effectively achieved using a UV-Vis or photodiode array (PDA) detector, set at a wavelength corresponding to the maximum absorbance of the chromenone chromophore, typically in the range of 220-350 nm. researchgate.netcabidigitallibrary.org The retention time of the compound is a characteristic feature under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Typical Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 325 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of synthesis reactions, identifying fractions during column chromatography purification, and performing preliminary purity checks.

For this compound, the stationary phase is typically silica gel coated on a glass or aluminum plate. The mobile phase, or eluent, is a mixture of solvents, with the polarity being adjusted to achieve optimal separation. Common solvent systems for coumarins include mixtures of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate or dichloromethane. After developing the plate, the compound spot is visualized under UV light (typically at 254 nm or 365 nm), where the conjugated system of the coumarin ring will absorb light and appear as a dark spot or a fluorescent spot. The retention factor (Rf) value is calculated to characterize the compound in a given solvent system.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. This hyphenated technique is invaluable for confirming the molecular weight of this compound and identifying impurities, even at trace levels. mdpi.com

Following separation on an HPLC column as described above, the eluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for coumarin derivatives, and it can be operated in either positive or negative ion mode. nih.gov In positive ion mode ([M+H]⁺), the molecule is protonated, while in negative ion mode ([M-H]⁻), a proton is abstracted from the acidic 7-hydroxy group. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that confirms the molecular weight of the target compound. When coupled with tandem mass spectrometry (MS/MS), fragmentation patterns can be generated, which provide further structural elucidation and definitive identification. scholaris.casciex.com

Table 2: Representative LC/MS Parameters

| Parameter | Typical Setting |

|---|---|

| LC System | UPLC/HPLC with C18 column |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive ([M+H]⁺) and Negative ([M-H]⁻) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Range | 100 - 1000 m/z |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temp. | 120 - 150 °C |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and oxygen in a purified sample of this compound. This method provides experimental verification of the compound's empirical formula, which is a critical step in the characterization of a newly synthesized compound. mdpi.com

The analysis is performed using a specialized instrument that combusts a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O) are quantitatively measured, and from these measurements, the percentages of carbon and hydrogen are calculated. The oxygen percentage is typically determined by difference. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₄H₁₂O₄). A close agreement between the experimental and theoretical values, generally within ±0.4%, provides strong evidence for the compound's elemental composition and high purity.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Example) |

|---|---|---|

| Carbon (C) | 68.85% | 68.79% |

| Hydrogen (H) | 4.95% | 4.99% |

| Oxygen (O) | 26.20% | 26.22% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-hydroxy-3-pentanoyl-2H-chromen-2-one, and how do reaction conditions influence yield?

- Category : Synthesis & Experimental Design

- Answer : The compound is typically synthesized via one-pot reactions using substituted phenols and acylating agents. For example, FeCl₃-catalyzed reactions in tetrahydrofuran (THF) yield chromen-2-one derivatives, though yields for substituted analogs may require optimization . Solid-phase synthesis involving malonic acid, phenol, and phosphorus oxychloride (POCl₃) in the presence of ZnCl₂ is another route, emphasizing the role of acid catalysts in cyclization . Methodological adjustments, such as solvent polarity or temperature, can enhance regioselectivity.

Q. How is the structural integrity of this compound validated experimentally?

- Category : Structural Characterization

- Answer : Spectroscopic techniques are critical:

- NMR : Distinct signals for the hydroxyl (δ 10–12 ppm) and pentanoyl carbonyl (δ 165–170 ppm) groups confirm substitution patterns .

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks, particularly for the α-pyrone ring .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 232 for C₁₃H₁₂O₄) validate the molecular formula .

Q. What preliminary biological screening assays are suitable for this compound?

- Category : Bioactivity Profiling

- Answer : Standard assays include:

- Antioxidant activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .

- Enzyme inhibition : Fluorescence-based assays for kinases or hydrolases, leveraging the chromen-2-one core’s intrinsic fluorescence .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with dose-response curves to identify EC₅₀ values .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound analogs be systematically addressed?

- Category : Data Contradiction Analysis

- Answer : Discrepancies often arise from substituent effects or assay conditions. Strategies include:

- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ) of substituents with bioactivity trends .

- Standardized protocols : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Meta-analysis : Compare data across studies using PubChem BioActivity datasets to identify outliers .

Q. What strategies optimize the regioselectivity of this compound derivatives during synthesis?

- Category : Reaction Mechanism Optimization

- Answer : Regioselectivity is influenced by:

- Catalyst choice : Lewis acids like FeCl₃ favor C-3 acylation, while Brønsted acids (e.g., H₂SO₄) may promote side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing byproduct formation .

- Protecting groups : Temporarily blocking the 7-hydroxyl group with acetyl prevents undesired O-acylation .

Q. How do substituents on the chromen-2-one scaffold impact pharmacokinetic properties?

- Category : Structure-Activity Relationship (SAR)

- Answer : Key modifications include:

- Lipophilicity : Adding methyl groups (e.g., 4-methyl) increases logP, enhancing membrane permeability but reducing solubility .

- Electron-withdrawing groups : Fluorine at C-8 improves metabolic stability by resisting cytochrome P450 oxidation .

- Bulkier substituents : Benzyl groups at C-3 may sterically hinder target binding, requiring molecular docking validation .

Q. What computational methods predict the interaction of this compound with biological targets?

- Category : Theoretical Modeling

- Answer : Approaches include:

- Molecular docking : AutoDock Vina simulates binding to proteins (e.g., COX-2 or EGFR), with scoring functions ranking affinity .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or antioxidant potential .

- MD simulations : Track stability of ligand-protein complexes over nanosecond timescales to identify critical residues .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.